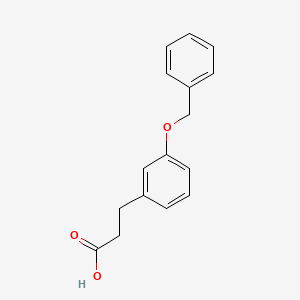

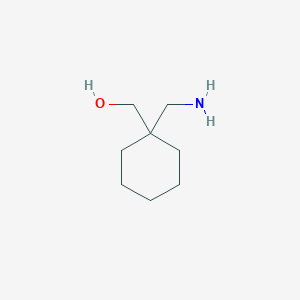

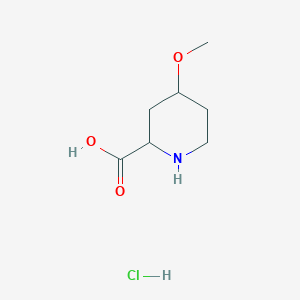

(1-(Aminomethyl)cyclohexyl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol, a compound structurally related to the impurity found in the synthesis of Varenicline®, has been described in the literature. The impurity, identified as (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, was detected during the production of Varenicline® by Fabbrica Italiano Sintetici in collaboration with Pfizer Groton. The impurity levels ranged from 0.4 to 0.8%. A racemic synthesis approach was developed, which was shorter than previous methods, using intermediates from the Varenicline® production process. The reducing agent lithium aluminum hydride (LiAlH4), followed by basic workup conditions, was found to be optimal for the synthesis of this compound. High-performance liquid chromatography (HPLC) analysis confirmed the structure of the impurity .

Molecular Structure Analysis

The molecular structure of the main band impurity, which is closely related to (1-(Aminomethyl)cyclohexyl)methanol, was confirmed through synthesis and subsequent analysis. The impurity was postulated to be the open-ring product of the lithium aluminum hydride reduction process. The confirmation of the molecular structure was crucial for understanding the impurity profile of the Varenicline® starting material and for developing methods to control or eliminate such impurities in the synthesis process .

Chemical Reactions Analysis

The synthesis of related 1,2-amino alcohols, which are structurally similar to (1-(Aminomethyl)cyclohexyl)methanol, can be achieved through a one-pot, four-component reaction. This reaction involves an amine, an aldehyde, and methanol, and is mediated by a TiCl3/t-BuOOH system under aqueous acidic conditions. This free-radical multicomponent reaction allows for the assembly of 1,2-amino alcohols in fair to excellent yields. Such reactions are significant for the synthesis of complex amines and related compounds, which are valuable in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-(Aminomethyl)cyclohexyl)methanol are not detailed in the provided papers, the synthesis and structural confirmation of related compounds provide insights into their reactivity and potential properties. The use of reducing agents and radical initiators in their synthesis suggests that these compounds can be manipulated under controlled conditions to yield desired products. The properties of such compounds would be influenced by their functional groups, such as the presence of the amino and hydroxyl groups, which would affect their solubility, reactivity, and potential interactions with biological targets .

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

(1-(Aminomethyl)cyclohexyl)methanol, due to its structural components, is involved in various chemical synthesis and reaction processes. For instance, studies have shown its use in direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012). Additionally, (1-(Aminomethyl)cyclohexyl)methanol's derivatives are involved in RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, presenting a clean and cost-competitive method with methanol as both C1 synthon and H2 source (Sarki et al., 2021).

Methanol as a Solubilizing Agent

In the context of lipid dynamics, methanol, a component of (1-(Aminomethyl)cyclohexyl)methanol, acts as a solubilizing agent and significantly impacts lipid dynamics. It influences the structure-function relationship associated with bilayer composition, such as lipid asymmetry. This highlights the importance of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Synthesis of Drug Intermediates

The compound and its related chemicals are used in synthesizing drug intermediates and in processes like glycosidation reactions. The synthesis methods include sodium borohydride reduction, zinc borohydride reduction, and catalytic hydrogenation reduction. This versatility in synthetic methods allows for a wide range of applications in pharmaceuticals and biodegradable detergents (Jin-sheng, 2006).

Electrocatalytic Synthesis

(1-(Aminomethyl)cyclohexyl)methanol's derivatives also find application in the electrocatalytic synthesis of complex molecules. For instance, its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source highlights its role in facilitating cyclization reactions under environmentally benign conditions (Liu et al., 2021).

Safety And Hazards

The compound is labeled with the GHS05 symbol, indicating that it can cause eye damage and skin irritation . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

[1-(aminomethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEESKQOQUSLLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

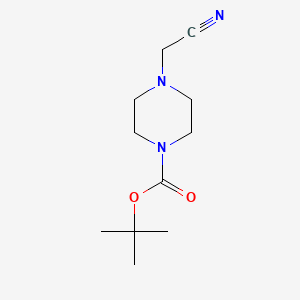

C1CCC(CC1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625271 | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Aminomethyl)cyclohexyl)methanol | |

CAS RN |

2041-57-8 | |

| Record name | 1-(Aminomethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)